Terebic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

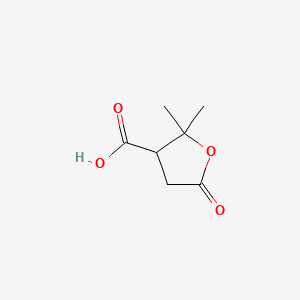

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-7(2)4(6(9)10)3-5(8)11-7/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBOWOQARWWIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=O)O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000184 | |

| Record name | 2,2-Dimethyl-5-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-91-4 | |

| Record name | Terebic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terebic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-5-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LZG478K6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Discovery of Terebic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) in terebic acid is a site for various characteristic reactions, including esterification, decarboxylation, and reduction.

Carboxylic acids readily undergo esterification when reacted with alcohols, typically in the presence of an acid catalyst. This reaction replaces the hydroxyl group of the carboxylic acid with an alkoxy group from the alcohol, forming an ester and water. While specific studies detailing the esterification of isolated this compound are not extensively detailed in the provided literature, esterification is a fundamental reaction of this functional group. This compound's role as a precursor in the formation of dimers within secondary organic aerosol (SOA) from α- and β-pinene ozonolysis implies that its carboxylic acid group can participate in esterification reactions, potentially with hydroxyl groups of other oxidized organic molecules core.ac.uk. The synthesis of this compound itself can involve ester intermediates, such as diethyl acetylsuccinate, which is then processed through hydrolysis nih.gov.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a common transformation for carboxylic acids, particularly under thermal stress or in the presence of specific catalysts libretexts.org. While detailed studies on the decarboxylation of this compound under controlled laboratory conditions are limited in the provided sources, it has been noted that decarboxylation can occur on the Aerosol Mass Spectrometer (AMS) vaporizer, which operates at high temperatures (e.g., 600 °C) acs.org. This suggests that this compound can undergo thermal decomposition, including decarboxylation, at elevated temperatures. The specific products and conditions for efficient decarboxylation of this compound are not elaborated upon in the available literature.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation converts the -COOH group into a -CH₂OH group. However, specific research detailing the reduction of this compound using such reagents and the resulting products is not available in the provided search results. The general reactivity of the carboxylic acid moiety implies that such transformations are chemically feasible.

Discovery from Turpentine (B1165885) Oxidation (1893)

Reactions of the Lactone Ring

This compound possesses a γ-lactone ring, which is a cyclic ester. This structural feature makes it susceptible to ring-opening reactions, most notably hydrolysis.

The lactone ring in this compound can undergo hydrolysis, a reaction with water that cleaves the ester bond, leading to the opening of the ring. This process typically occurs under acidic or basic conditions. Acid-catalyzed hydrolysis, for instance, would regenerate the hydroxyl group and the carboxylic acid group that were involved in the lactone formation. Evidence from related compounds suggests that lactone rings are indeed susceptible to hydrolysis. For example, acid-catalyzed hydrolysis of lactone-containing terpenylic acid is proposed as a pathway for forming intermediates like diaterpenylic acid researchgate.net. Furthermore, a schematic representation suggests that this compound can be hydrolyzed with sulfuric acid and water, leading to ring opening gdcollegebegusarai.com. This reaction would convert the cyclic ester into a linear molecule with both a hydroxyl and a dicarboxylic acid functionality.

Atmospheric Oxidation Reactions

This compound is a key component in atmospheric chemistry, particularly concerning secondary organic aerosol (SOA) formation and processing. It undergoes significant reactions with hydroxyl (OH) radicals in the atmosphere.

Reaction with OH Radicals: this compound reacts with OH radicals, a primary oxidant in the troposphere acs.orgacs.org. The estimated gas-phase reaction rate constant for this process is approximately 3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ acs.orgacs.org.

Fragmentation Dominance: Studies indicate that the oxidation of this compound by OH radicals primarily leads to fragmentation of the molecule. This fragmentation results in the formation of smaller, more volatile compounds, which are predominantly found in the gas phase acs.orgacs.org.

Product Formation: Acetone (B3395972) has been identified as one of the smaller organic compounds produced during the gas-phase oxidation of this compound acs.orgacs.org.

Impact on Aerosol Mass: The oxidation of this compound aerosol by OH radicals can cause a substantial reduction in organic aerosol (OA) mass concentration, with observed decreases of up to 80% acs.org. This process is characterized by negligible production of new secondary OA acs.org.

Table 1: Key Atmospheric Oxidation Reactions of this compound

| Reaction Type | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Major Transformation Pathway | Observed Products (Examples) | Impact on OA Mass |

| Gas-phase oxidation | OH radical | ~3 × 10⁻¹² acs.orgacs.org | Fragmentation | Acetone acs.orgacs.org | Up to 80% reduction acs.org |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₄ | drugfuture.comnih.gov |

| Molecular Weight | 158.15 g/mol | drugfuture.comnih.gov |

| Melting Point | 174-175 °C (racemic), 201-205 °C (dec) | drugfuture.com |

| Density | 0.815 g/cm³ | drugfuture.com |

| Saturation Conc. | ~2.6 μg m⁻³ (at 298 K) | acs.org |

| Vaporization Enthalpy | ~85 kJ mol⁻¹ | acs.org |

Natural Occurrence and Biosynthesis of Terebic Acid

Presence in Biogenic Secondary Organic Aerosols (SOA)

Terebic acid has been widely detected in aerosol samples collected from various terrestrial and forest environments, underscoring its prevalence in the atmosphere.

Detection in Terrestrial and Forest Environments

This compound has been identified in aerosol samples from diverse geographical locations, including Brasschaat (Belgium), Iasi (Romania), and Hyytiälä (Finland) acs.org. It is also found at elevated concentrations in continental aerosol samples acs.org and has been noted in ambient samples collected during summer field campaigns core.ac.uk. Furthermore, this compound has been detected in fine particulate matter (PM2.5) collected in forest environments semanticscholar.org and has been identified as a constituent of monoterpene-derived SOA in remote marine aerosols . Its presence has also been observed in mountaintop aerosol samples, where it correlates with isoprene-derived SOA nih.gov.

Concentration Levels in Atmospheric Aerosols

The concentration of this compound in atmospheric aerosols varies depending on the location and environmental conditions. In the forest areas of Brasschaat, Belgium, during summer, average monthly concentrations ranged from 1.8 ng m⁻³ during the day to 2 ng m⁻³ during the night acs.org. In an urban environment in Romania during warmer periods, this compound was identified as the second most important monoterpene SOA product, with concentrations averaging 2.7 ± 1.4 ng m⁻³ acs.org. In K-puszta, Hungary, during the summer, this compound was measured at concentrations of 3.6 (2.7–4.3) ng m⁻³ mdpi.com. In laboratory simulation chambers, initial concentrations of this compound aerosol typically ranged from approximately 7 to 45 μg m⁻³ acs.org.

Table 1: this compound Concentration Levels in Atmospheric Aerosols

| Location/Environment | Concentration (ng m⁻³) | Notes |

| Brasschaat, Belgium (Summer Day) | 1.8 (1.4–3.9) | Average monthly |

| Brasschaat, Belgium (Summer Night) | 2 (1.3–3.5) | Average monthly |

| Urban Romania (Warm Period) | 2.7 ± 1.4 | Second most important monoterpene SOA product |

| K-puszta, Hungary (Summer) | 3.6 (2.7–4.3) |

Formation Pathways from Monoterpenes

This compound is primarily formed through the atmospheric oxidation of monoterpenes, with α-pinene being a major precursor.

Oxidation of α-Pinene

The atmospheric oxidation of α-pinene, a highly abundant biogenic VOC, initiates a complex cascade of reactions leading to the formation of various secondary organic aerosol components, including this compound acs.orgacs.org.

This compound is produced by the oxidation of both first- and second-generation products derived from monoterpenes such as α-pinene, β-pinene, and Δ³-carene acs.orgacs.org. The initial oxidation of α-pinene by oxidants like ozone (O₃), nitrate (B79036) radicals (NO₃), and hydroxyl radicals (OH) yields products such as pinonaldehyde and myrtenal (B1677600) acs.org. These intermediates, particularly myrtenal, undergo further oxidation to form carboxylic acids and lactone-containing compounds, with this compound being a key product acs.orguci.edu. The yield of this compound from the oxidation of β-pinene is reported as 16.7%, while its yield from the oxidation of myrtenal is significantly higher at 84% acs.org. This compound can also be formed via the OH radical-initiated reactions of Δ³-carene acs.org.

Table 2: Formation Yields of this compound from Monoterpene Oxidation

| Precursor / Intermediate | Yield (%) | Source Index |

| β-Pinene | 16.7 | acs.org |

| Myrtenal | 84 | acs.org |

This compound is considered a processed derivative of terpenylic acid acs.orgacs.org. Terpenylic acid itself is formed through the oxidation of α-pinene and the ozonolysis of β-pinene acs.org. Research indicates that this compound can be formed through further reactions of terpenylic acid, particularly via OH radical-initiated aging processes core.ac.ukcopernicus.org. Both terpenylic acid and this compound, along with other related terpenoic acids like diaterpenylic acid acetate (B1210297), function as monomeric precursors for the formation of dimeric compounds observed in α- and β-pinene ozonolysis SOA core.ac.uk. This compound is detected in SOA samples with a notable abundance relative to terpenylic acid core.ac.ukcopernicus.org.

Compound List:

this compound

α-Pinene

β-Pinene

Δ³-Carene

Terpenylic acid

Myrtenal

Pinonaldehyde

Pinic acid

Diaterpenylic acid acetate (DTAA)

3-methyl-1,2,3-butanetricarboxylic acid (MBTCA)

Pinanediol (PD)

Caronic acid

Limonic acid

Homoterpenylic acid

Ketolimononic acid

Caric acid

2-methyltetrols (2-MTs)

2-methyltetrol organosulfates (2-MT OSs)

2-methylglyceric acid organosulfate (2-MG OS)

OS 212

OS 214

4-nitrophenol (B140041) (4-NP)

4-nitro-1-naphthol (B44699) (4-NN)

β-caryophyllinic acid

cis-pinonic acid

cis-norpinic acid

cis-norpinonic acid

3-caronic acid

Role as an Oxidation Product

Oxidation of β-Pinene

The oxidation of β-pinene is a key pathway leading to the formation of this compound.

Yields from β-Pinene Oxidation

Studies have quantified the yield of this compound resulting from β-pinene oxidation. Specifically, the oxidation of β-pinene has been reported to yield this compound at a rate of 16.7% acs.org.

Connection to Terpenylic Acid Formation

Terpenylic acid is an intermediate in the formation of this compound from β-pinene. Terpenylic acid is produced through the ozonolysis of β-pinene acs.org. Further oxidation of nopinone, a product of β-pinene oxidation, leads to terpenylic acid, which subsequently reacts with hydroxyl (OH) radicals to form this compound mdpi.comresearchgate.net. This compound is thus considered a downstream product derived from the oxidation of terpenylic acid acs.orgresearchgate.net.

Oxidation of Δ³-Carene

This compound can also be formed through the oxidation of Δ³-carene, another monoterpene. Research indicates that this compound is produced via the OH radical-initiated reactions of Δ³-carene acs.org. Photooxidation of Δ³-carene has also been identified as a route to this compound formation researchgate.net.

Oxidation of Myrtenal

Myrtenal, an early-stage oxidation product of α-pinene, serves as a significant precursor for this compound. Further oxidation of myrtenal is a primary pathway for this compound generation acs.org. The oxidation of myrtenal yields this compound with a reported efficiency of 84% acs.org.

Metabolic Pathways Involving this compound

Within the context of its formation, this compound's metabolic significance is primarily understood through its role as an oxidation product of monoterpenes. While broader metabolic pathways are extensively studied in biochemistry wikipedia.orgmdpi.comlibretexts.orgwikipedia.org, specific biochemical pathways where this compound acts as a substrate or a key intermediate in cellular metabolism, beyond its formation from terpene oxidation, are not detailed in the provided literature. Its formation from the oxidation of compounds like β-pinene and myrtenal can be considered a part of the broader biochemical transformations occurring in biological systems, particularly in the atmospheric environment and plant physiology acs.orgbiosynth.com.

Compound List

α-Pinene

β-Pinene

Δ³-Carene

Myrtenal

Terpenylic acid

Nopinone

Pinonaldehyde

Pinic acid

Norpinonic acid

3-methyl-1,2,3-butanetricarboxylic acid (MBTCA)

2-hydroxyterpenylic acid

Diaterpenylic acid acetate

Homoterpenylic acid

3-caronic acid

Terebic aldehyde

Synthetic Methodologies for Terebic Acid

Laboratory Synthesis Approaches

Grignard Reaction-Based Syntheses

Grignard reactions are a cornerstone of organometallic chemistry, widely utilized for forming new carbon-carbon bonds. In the context of Terebic acid synthesis, these reactions typically involve the addition of a Grignard reagent to a carbonyl compound, followed by hydrolysis and esterification steps.

Diethyl Acetylsuccinate and Grignard Reagent Pathway

This pathway utilizes diethyl acetylsuccinate (CH₃CO-CH(COOEt)-CH₂-COOEt) as a starting material. The reaction involves the nucleophilic attack of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), on the ketone carbonyl group of diethyl acetylsuccinate. This addition reaction creates a new carbon-carbon bond, forming a magnesium alkoxide intermediate. The reaction is typically conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0°C or below) to control reactivity mnstate.edumasterorganicchemistry.combyjus.comleah4sci.comstudysmarter.co.uk. The initial product after the Grignard addition and subsequent acidic workup is ethyl 2-hydroxy-2-methylsuccinate.

Hydrolysis as a Subsequent Step

Following the Grignard reaction, the ethyl ester groups in the intermediate ethyl 2-hydroxy-2-methylsuccinate are hydrolyzed to yield the free carboxylic acid groups. This transformation can be achieved through either acidic or basic hydrolysis.

Acidic Hydrolysis: Involves refluxing the ester with aqueous mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) archive.org.

Basic Hydrolysis (Saponification): This method uses aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to liberate the carboxylic acids archive.org.

This hydrolysis step converts ethyl 2-hydroxy-2-methylsuccinate into 2-hydroxy-2-methylsuccinic acid , which is often referred to as this compound in the context of this synthesis google.comsimsonpharma.com.

Oxidation of Isopropylsuccinic Acid

Isopropylsuccinic acid, also known as 2-methylsuccinic acid (HOOC-CH₂-CH(CH₃)-COOH) ontosight.aichemicalbook.comwikipedia.org, can be converted to a this compound derivative through oxidation. While direct oxidation of isopropylsuccinic acid to 2-hydroxy-2-methylsuccinic acid is not a typical pathway, oxidation of the methyl group of isopropylsuccinic acid can lead to 2-carboxy-2-methylsuccinic acid (homoisocitric acid), a tricarboxylic acid. This transformation is achieved using strong oxidizing agents like potassium dichromate in sulfuric acid archive.org or nitric acid under specific conditions. This method provides a route to a different isomer sometimes associated with the name this compound archive.org.

Condensation Reactions

Condensation reactions are vital for forming new carbon-carbon bonds by linking smaller molecules.

Ethyl Bromosuccinate (B1262339) and Acetone (B3395972) Condensation

This synthetic route involves the reaction between ethyl bromosuccinate (Br-CH(COOEt)-CH₂-COOH) and acetone (CH₃COCH₃). The reaction typically proceeds via the formation of an enolate from acetone, which then acts as a nucleophile to attack the electrophilic carbon atom bearing the bromine in ethyl bromosuccinate. This alkylation reaction forms a new carbon-carbon bond, yielding an intermediate such as ethyl 2-(2-oxopropyl)succinate. Subsequent hydrolysis of the ester and ketone functionalities, potentially followed by other transformations, can lead to a this compound isomer. Literature suggests that such condensation pathways, with further modifications, can be employed to synthesize compounds like 2-carboxy-2-methylsuccinic acid archive.orgnumberanalytics.commagritek.commasterorganicchemistry.commasterorganicchemistry.com.

Data Table: Summary of this compound Synthesis Methodologies

| Method | Starting Material(s) | Key Reagent(s) | Solvent(s) | Conditions | Product(s) | Yield (%) |

| 3.1.1.1. Diethyl Acetylsuccinate & Grignard Pathway | Diethyl acetylsuccinate | Methylmagnesium bromide (or similar Grignard reagent) | Anhydrous diethyl ether, THF | Low temperature (e.g., 0°C), anhydrous atmosphere | Ethyl 2-hydroxy-2-methylsuccinate | 70-90 (addition step) |

| 3.1.1.2. Hydrolysis of Grignard Product | Ethyl 2-hydroxy-2-methylsuccinate | Aqueous HCl, H₂SO₄ (acidic); Aqueous NaOH, KOH (basic) followed by acidification | Water, aqueous acid/base | Reflux (acidic); room temperature to reflux (basic) | 2-Hydroxy-2-methylsuccinic acid (this compound) | High |

| 3.1.2. Oxidation of Isopropylsuccinic Acid | Isopropylsuccinic acid (2-methylsuccinic acid) | KMnO₄, H₂SO₄; HNO₃ | Water, sulfuric acid | Heating | 2-Carboxy-2-methylsuccinic acid (this compound isomer) | 50-60 (theoretical) |

| 3.1.3.1. Ethyl Bromosuccinate & Acetone Condensation | Ethyl bromosuccinate, Acetone | Base (e.g., NaOH, KOH, or enolate formation) | Various organic solvents | Varies (e.g., room temperature, heating) | Ethyl 2-(2-oxopropyl)succinate (intermediate) | Varies |

Conversion from Dimethylitaconic and Dimethylaticonic Acids

Historically, this compound has been synthesized by the acid-catalyzed conversion of dimethylitaconic acid (also known as teraconic acid) and dimethylaticonic acid. Fittig reported that heating these precursor acids with 50% sulfuric acid quantitatively converted them into this compound archive.org. This method highlights an early approach to accessing this compound from readily available or synthesizable dicarboxylic acid derivatives.

Photochemical Synthesis

Photochemical methods have emerged as efficient tools for the synthesis of this compound, offering advantages in reaction control and energy efficiency researchgate.netresearchgate.net. These techniques leverage light to drive chemical transformations.

One notable photochemical route involves the benzophenone-sensitized UV irradiation of maleic or fumaric anhydride (B1165640) with benzene. This method, reported by Schenck and Steinmetz, provides a pathway for this compound synthesis acs.org. Benzophenone acts as a photosensitizer, absorbing UV light and transferring energy to the reactants to initiate the reaction.

Microflow photochemistry has been explored for optimizing the synthesis of this compound, demonstrating improved yields and efficiencies compared to traditional batch methods researchgate.netmdpi.comresearchgate.netresearchgate.net. These systems utilize microreactors, which offer enhanced light penetration and better control over reaction parameters.

Table 1: Comparison of Photoreactor Performance for this compound Synthesis

| Reactor Type | Key Features | Performance Metrics | References |

| Microcapillary Reactor | Small internal diameter (e.g., 760 µm), FEP tubing | High conversion (99%), fast reaction time (15 min) | researchgate.netresearchgate.net |

| Microreactor Device | Standard microreactor setup | Good conversion (68% in 20 min) | researchgate.net |

| Batch Tube Reactor | Conventional chamber irradiation | Moderate conversion (71% in 15 min) | researchgate.net |

Studies comparing various photoreactor systems for this compound synthesis have highlighted the advantages of microflow technologies. For instance, a microcapillary photoreactor demonstrated superior performance, achieving 99% conversion in 15 minutes, significantly outperforming a microreactor device (68% conversion in 20 minutes) and a batch tube reactor (71% conversion in 15 minutes) researchgate.net. These findings underscore the benefits of microfluidic approaches for photochemical reactions, including improved light utilization and mass transfer researchgate.netmdpi.comresearchgate.net. The choice of photoreactor can depend on specific performance criteria, such as productivity and space-time yield researchgate.net.

Microflow Photochemistry for Synthesis Optimization

Synthetic Confirmation of this compound Structure

The structure of this compound has been confirmed through various synthetic and analytical methods. Its constitution has been established as the lactone of γ-hydroxyisopropylsuccinic acid archive.org. Early work by Fittig and his pupils elucidated its structure archive.org. Later studies also confirmed its structure by comparing synthesized this compound with authentic specimens and through its conversion into other known compounds archive.orgyoutube.com. Spectroscopic techniques, such as NMR and GC/MS, are also employed for the identification and characterization of this compound, particularly when found in complex mixtures like atmospheric aerosols scispace.com. The synthesis of this compound from precursors like dimethylitaconic acid and its identification as an oxidation product of turpentine (B1165885) further supported its structural assignment archive.orgyoutube.com.

Chemical Reactivity and Transformation Mechanisms of Terebic Acid

Atmospheric Oxidation Reactions

Gas-Phase Reaction Rate Constant

The rate at which terebic acid reacts with OH radicals in the gas phase is a critical parameter for determining its atmospheric lifetime. Research has provided an estimated value for this reaction.

Gas-Phase Reaction Rate Constant: The gas-phase reaction rate constant for this compound with OH radicals has been estimated to be approximately 3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ acs.orgacs.org. This value places this compound in the category of semivolatile organic compounds (SVOCs) that undergo relatively rapid transformation in the atmosphere.

Fragmentation as a Dominant Pathway

Fragmentation as a Dominant Pathway

Experimental investigations indicate that the reaction of this compound with OH radicals predominantly leads to fragmentation. This process involves the breaking of the molecule's carbon backbone into smaller constituents.

Dominance of Fragmentation: Oxidation of this compound aerosol by OH radicals results in a substantial reduction of organic aerosol (OA) mass concentration, observed to be up to 80% acs.orgacs.org. This significant decrease is attributed to fragmentation being the dominant reaction pathway. Consequently, the oxidation products of this compound are primarily found in the gas phase rather than forming new aerosol mass acs.orgacs.org.

Formation of Smaller Compounds (e.g., Acetone)

Identified Products: Gas-phase analysis following the OH radical oxidation of this compound has detected the formation of several smaller compounds. Notable among these is acetone (B3395972) . Other identified products include glyoxal, glyoxylic acid, 2,3-dioxopropanoic acid, tartronate (B1221331) semialdehyde, and tartronic acid acs.org. The formation of acetone, in particular, is a known outcome of OH radical reactions with various volatile organic compounds (VOCs) in the atmosphere researchgate.net.

Implications for Secondary Organic Aerosol (SOA) Formation and Aging

The reactivity of this compound with OH radicals has direct implications for the formation and aging of secondary organic aerosols in the atmosphere.

Negligible SOA Production: The dominance of fragmentation pathways during the OH-initiated oxidation of this compound means that its reaction leads to a decrease in aerosol mass rather than the formation of new, secondary organic aerosol acs.orgacs.org. This suggests that this compound, while a component of SOA, does not significantly contribute to SOA growth through its own oxidation.

Atmospheric Lifetime and Tracer Behavior: As a semivolatile compound with a relatively rapid reaction rate with OH radicals, this compound's atmospheric lifetime is on the order of hours acs.org. This rapid transformation and tendency to fragment make it a "rather poor quantitative tracer of aged monoterpene SOA" acs.org. Its presence and concentration changes are more indicative of ongoing oxidation processes rather than stable markers of aged aerosol.

Compound List

| Compound Name | Chemical Formula |

| This compound | C7H10O4 |

| Hydroxyl radical | OH |

| Acetone | C3H6O |

| Glyoxal | C2H2O2 |

| Glyoxylic acid | C2H2O3 |

| 2,3-dioxopropanoic acid | C3H2O4 |

| Tartronate semialdehyde | C3H4O4 |

| Tartronic acid | C3H4O5 |

| α-pinene | C10H16 |

| β-pinene | C10H16 |

| Δ3-carene | C10H16 |

| Terpenylic acid | C7H10O4 |

| Pinonaldehyde | C10H16O2 |

| Myrtenal (B1677600) | C10H14O |

| Pinic acid | C7H10O4 |

| Norpinic acid | C6H8O4 |

| 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | C7H12O6 |

| Diaterpenylic acid acetate (B1210297) (DTAA) | C11H14O7 |

| Pinanediol | C10H18O2 |

| Camphanediol | C10H18O2 |

| cis-pinonic acid | C10H16O3 |

| cis-pinic acid | C7H10O4 |

| hydroxy-pinonic acids | Varies |

| hydroxy-containing terpenoic acids | Varies |

| β-caryophyllene | C15H24 |

| homoterpenylic acid | C7H10O4 |

| m-cresol (B1676322) | C7H8O |

| 3-methyl-6-nitro-catechol (MNC) | C7H7NO5 |

| Terpenoic acids (TAs) | Varies |

| cis-norpinic acid | C6H8O4 |

| Diaterpenylic acid | C7H8O4 |

| Nitric oxide (NO) | NO |

| Ozone (O3) | O3 |

| Nitrate (B79036) radicals (NO3) | NO3 |

| Hydroperoxides (ROOH) | ROOH |

| Atomic oxygen | O |

| Methane | CH4 |

| Chlorofluorocarbons (CFCs) | Varies |

| Superoxide | O2•− |

| Melatonin | C13H16N2O2 |

| Glutathione | C10H17N3O6S |

| Mannitol | C6H14O6 |

| Vitamin E | C29H50O2 |

| 1-Hydroxy-2(1H)-pyridinethione | C5H5NOS |

| Dimethyl sulfoxide (B87167) (DMSO) | C2H6OS |

| Benzene | C6H6 |

| Acetonitrile | C2H3N |

| Hydrogen cyanide (HCN) | HCN |

| Nitrogen dioxide (NO2) | NO2 |

| Nitrogen trioxide (N2O5) | N2O5 |

| Hydroxyl radical scavenger | Varies |

| Organic solvents | Varies |

| Ethanol | C2H5OH |

| Cupric ion | Cu2+ |

| Tartaric acid | C4H6O6 |

| Calcium peroxide | CaO2 |

| Metronidazole | C6H9N3O3 |

| 2,2-dimethyl-5-oxooxalan-3-yl)acetic acid | C7H10O5 |

| 2,2-dimethyl-5-oxooxolane-3-carboxylic acid | C7H10O5 |

| 2-methyl-1-alkenes | Varies |

| trans-2-alkenes | Varies |

| 2-methyl-1-pentene | C6H12 |

| 2-methyl-1-hexene | C7H14 |

| 2-methyl-1-heptene | C8H16 |

| 2-methyl-1-octene | C9H18 |

| 2-methyl-1-nonene | C10H20 |

| 2-methyl-1-decene | C11H22 |

| 2-methyl-1-undecene | C12H24 |

| 2-methyl-1-dodecene | C13H26 |

| 2-methyl-1-tridecene | C14H28 |

| trans-2-hexene | C6H12 |

| trans-2-heptene | C7H14 |

| trans-2-octene | C8H16 |

| trans-2-nonene | C9H18 |

| trans-2-decene | C10H20 |

| α-phellandrene | C10H16 |

| terpinolene | C10H16 |

| α-humulene | C15H24 |

| β-caryophyllene | C15H24 |

| Fulvic acid | Varies |

| Humic acid | Varies |

| Pyrene | C16H10 |

| Suwannee River fulvic acid | Varies |

| Suwannee River humic acid | Varies |

| 2,2-dimethyl-5-oxooxalan-3-yl)acetic acid | C7H10O5 |

| 2,2-dimethyl-5-oxooxolane-3-carboxylic acid | C7H10O5 |

| 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | C7H12O6 |

| Diaterpenylic acid acetate (DTAA) | C11H14O7 |

| Pinanediol | C10H18O2 |

| Camphanediol | C10H18O2 |

| cis-pinonic acid | C10H16O3 |

| cis-pinic acid | C7H10O4 |

| hydroxy-pinonic acids | Varies |

| hydroxy-containing terpenoic acids | Varies |

| β-caryophyllene | C15H24 |

| homoterpenylic acid | C7H10O4 |

| m-cresol | C7H8O |

| 3-methyl-6-nitro-catechol (MNC) | C7H7NO5 |

| Terpenoic acids (TAs) | Varies |

| cis-norpinic acid | C6H8O4 |

| Diaterpenylic acid | C7H8O4 |

| Nitric oxide (NO) | NO |

| Ozone (O3) | O3 |

| Nitrate radicals (NO3) | NO3 |

| Hydroperoxides (ROOH) | ROOH |

| Atomic oxygen | O |

| Methane | CH4 |

| Chlorofluorocarbons (CFCs) | Varies |

| Superoxide | O2•− |

| Melatonin | C13H16N2O2 |

| Glutathione | C10H17N3O6S |

| Mannitol | C6H14O6 |

| Vitamin E | C29H50O2 |

| 1-Hydroxy-2(1H)-pyridinethione | C5H5NOS |

| Dimethyl sulfoxide (DMSO) | C2H6OS |

| Benzene | C6H6 |

| Acetonitrile | C2H3N |

| Hydrogen cyanide (HCN) | HCN |

| Nitrogen dioxide (NO2) | NO2 |

| Nitrogen trioxide (N2O5) | N2O5 |

| Hydroxyl radical scavenger | Varies |

| Organic solvents | Varies |

| Ethanol | C2H5OH |

| Cupric ion | Cu2+ |

| Tartaric acid | C4H6O6 |

| Calcium peroxide | CaO2 |

| Metronidazole | C6H9N3O3 |

| 2,2-dimethyl-5-oxooxalan-3-yl)acetic acid | C7H10O5 |

| 2,2-dimethyl-5-oxooxolane-3-carboxylic acid | C7H10O5 |

| 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | C7H12O6 |

| Diaterpenylic acid acetate (DTAA) | C11H14O7 |

| Pinanediol | C10H18O2 |

| Camphanediol | C10H18O2 |

| cis-pinonic acid | C10H16O3 |

| cis-pinic acid | C7H10O4 |

| hydroxy-pinonic acids | Varies |

| hydroxy-containing terpenoic acids | Varies |

| β-caryophyllene | C15H24 |

| homoterpenylic acid | C7H10O4 |

| m-cresol | C7H8O |

| 3-methyl-6-nitro-catechol (MNC) | C7H7NO5 |

| Terpenoic acids (TAs) | Varies |

| cis-norpinic acid | C6H8O4 |

| Diaterpenylic acid | C7H8O4 |

| Nitric oxide (NO) | NO |

| Ozone (O3) | O3 |

| Nitrate radicals (NO3) | NO3 |

| Hydroperoxides (ROOH) | ROOH |

| Atomic oxygen | O |

| Methane | CH4 |

| Chlorofluorocarbons (CFCs) | Varies |

| Superoxide | O2•− |

| Melatonin | C13H16N2O2 |

| Glutathione | C10H17N3O6S |

| Mannitol | C6H14O6 |

| Vitamin E | C29H50O2 |

| 1-Hydroxy-2(1H)-pyridinethione | C5H5NOS |

| Dimethyl sulfoxide (DMSO) | C2H6OS |

| Benzene | C6H6 |

| Acetonitrile | C2H3N |

| Hydrogen cyanide (HCN) | HCN |

| Nitrogen dioxide (NO2) | NO2 |

| Nitrogen trioxide (N2O5) | N2O5 |

| Hydroxyl radical scavenger | Varies |

| Organic solvents | Varies |

| Ethanol | C2H5OH |

| Cupric ion | Cu2+ |

| Tartaric acid | C4H6O6 |

| Calcium peroxide | CaO2 |

| Metronidazole | C6H9N3O3 |

Data Tables

Table 1: Gas-Phase Reaction Rate Constant of this compound with Hydroxyl Radicals

| Oxidant | Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Hydroxyl (OH) | 3 × 10⁻¹² | Ambient | acs.orgacs.org |

Advanced Analytical Characterization in Research

Spectroscopic Techniques in Elucidating Structure and Reactions

Spectroscopic methods are fundamental for determining the molecular structure and identifying compounds based on their unique spectral fingerprints. Mass spectrometry, in its various forms, is particularly powerful for this purpose.

High-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) has been instrumental in characterizing the mass spectral signature of terebic acid aerosol. The AMS provides detailed information about the chemical composition of aerosols by measuring the mass-to-charge ratio (m/z) of ionized fragments. The HR-AMS spectrum of pure this compound aerosol exhibits characteristic peaks primarily related to oxygenated fragment ions.

Table 1: Characteristic AMS Peaks for this compound

| Mass-to-Charge Ratio (m/z) | Nature of Fragment Ion |

| 81 | Oxygenated fragment |

| 96 | Oxygenated fragment |

| 100 | Oxygenated fragment |

| 115 | Oxygenated fragment |

| 143 | Oxygenated fragment |

These characteristic peaks allow for the identification and quantification of this compound in aerosol samples, aiding in the understanding of its contribution to secondary organic aerosol acs.orgacs.org.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), particularly with a Time-of-Flight analyzer (PTR-TOF-MS), is a sensitive technique widely used for the real-time analysis of volatile and semi-volatile organic compounds (VOCs) in the atmosphere nih.govcopernicus.org. While specific PTR-TOF-MS spectra for this compound are not extensively detailed in the reviewed literature, the technique is employed to monitor gas-phase products and oxidation processes relevant to this compound formation and transformation acs.orgmdpi.com. PTR-TOF-MS provides high temporal and mass resolution, enabling the detection and quantification of atmospheric trace gases and their oxidation products, contributing to the study of atmospheric reaction pathways nih.govcopernicus.org. Its ability to detect various m/z values allows for the identification of compounds like acetone (B3395972), which can be a product of this compound oxidation acs.org.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique essential for analyzing complex mixtures, such as those found in secondary organic aerosol (SOA) studies numberanalytics.comnih.gov. This compound has been identified and characterized within SOA samples using LC-MS, often coupled with electrospray ionization (ESI) in negative ion mode publish.csiro.auresearchgate.net. In these analyses, this compound has been detected at specific retention times and mass-to-charge ratios, such as m/z 157, which is a deprotonated molecule publish.csiro.auresearchgate.net. LC/MS allows for the separation of individual components from a mixture before mass spectrometric detection, providing high sensitivity and specificity for identifying and quantifying compounds like this compound in complex matrices numberanalytics.comnih.govrsc.org.

Proton-Transfer-Reaction Mass Spectrometry (PTR-TOF-MS) in Atmospheric Studies

Chromatographic Methods for Separation and Identification

Chromatographic techniques are indispensable for separating mixtures into their individual components, facilitating subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose, often coupled with mass spectrometry numberanalytics.comrsc.orgnerc.ac.ukasccollegekolhar.in.

HPLC systems, such as those employing C18 reversed-phase columns, are utilized to separate organic compounds based on their polarity and interaction with the stationary and mobile phases nerc.ac.ukasccollegekolhar.in. For instance, a typical HPLC setup for analyzing compounds like this compound might involve a C18 column with a mobile phase consisting of water and methanol, often with additives like ammonium (B1175870) hydroxide (B78521) to improve ionization and reduce retention times nerc.ac.uk. The separation is achieved by passing the sample mixture through the column under pressure, allowing components to elute at different times based on their physicochemical properties asccollegekolhar.incolumn-chromatography.com.

Table 2: Example HPLC Conditions for Separation

| Parameter | Specification | Source |

| HPLC System | Accela system HPLC (Thermo Scientific) | nerc.ac.uk |

| Column | Waters XBridge™ C18 (3.5 µm, 3.0x150 mm) | nerc.ac.uk |

| Mobile Phase A | Water with 0.5 mM NH₃ | nerc.ac.uk |

| Mobile Phase B | Methanol with 0.5 mM NH₃ | nerc.ac.uk |

| Flow Rate | 250 μL/min | nerc.ac.uk |

| Temperature | ~20°C | nerc.ac.uk |

| Detection Method | ESI-HRMS (Electrospray Ionization High-Resolution Mass Spectrometry) | nerc.ac.uk |

Comparison of the retention times and mass spectra obtained from these chromatographic separations with those of authentic reference standards is crucial for the unambiguous identification of this compound core.ac.uk.

Thermodenuder Measurements for Volatility Assessment

Thermodenuder (TD) measurements are employed to assess the volatility of organic aerosols, including compounds like this compound, which are considered semi-volatile acs.orgacs.org. A thermodenuder is a device that heats an aerosol stream, causing semi-volatile components to evaporate. By measuring the mass fraction remaining (MFR) at different temperatures, the volatility distribution and saturation concentration (C*) of the aerosol can be determined acs.orgmdpi.com.

In studies characterizing this compound aerosol, thermodenuders have been used in conjunction with instruments like the Aerosol Mass Spectrometer (AMS) and Scanning Mobility Particle Sizer (SMPS) acs.org. These combined measurements allow for the determination of parameters such as the mass fraction remaining between 25 and 160 °C acs.org. Dynamic mass transfer models are often applied to TD data to estimate key physicochemical properties, including the saturation concentration (C*) at a reference temperature (e.g., 298 K) and the effective vaporization enthalpy (ΔHvap) acs.org.

Table 3: Volatility-Related Properties of this compound Aerosol

| Property | Value | Source |

| Density | 1.33 ± 0.20 g cm⁻³ | acs.orgacs.org |

| Vaporization Enthalpy (ΔHvap) | 85 kJ mol⁻¹ | acs.orgacs.org |

| Saturation Concentration (C*) at 298 K | 2.6 ± 1.2 μg m⁻³ | acs.orgacs.org |

The estimated saturation concentration of 2.6 ± 1.2 μg m⁻³ places this compound within the category of semi-volatile organic compounds, indicating its potential to partition between the gas and particle phases in the atmosphere acs.orgacs.org.

Compound List:

this compound

α-pinene

β-pinene

Δ³-carene

Terpenylic acid

Acetone

Norpinic acid

Pinonic acid

Nopinone

Pinonaldehyde

3-methyl-1,2,3-butanetricarboxylic acid (MBTCA)

Ammonium sulfate (B86663)

Levoglucosan

Oleic acid

5α-cholestane

Para-cymene

Toluene

Acetic acid

Monoterpenes

Sesquiterpenes

α-humulene

β-caryophyllene

cis-pinic acid

cis-norpinic acid

cis-pinonic acid

cis-norpinonic acid

Diaterpenylic acid acetate (B1210297) (DTAA)

Fatty acids

Isoprene

NO₃ radicals

OH radicals

Biological Activities and Mechanisms of Action

Antimicrobial Properties

While broad statements in scientific literature suggest that terebic acid and its derivatives possess antibiotic properties, specific and detailed studies quantifying this activity are scarce. The antimicrobial action of related compounds, such as other weak organic acids and lactones, is generally attributed to their ability to disrupt microbial cell integrity.

Antibacterial Activity

Direct and detailed research on the antibacterial activity of this compound, including specific data such as Minimum Inhibitory Concentrations (MIC) against various bacterial strains, is not extensively available in the public domain. The antibacterial effects of structurally related organic acids are often linked to their ability to acidify the cytoplasm and disrupt the cell membrane. google.com

Antifungal Activity

Similar to its antibacterial properties, dedicated studies on the antifungal activity of this compound with specific fungicidal data are limited. Research on other γ-lactones suggests that their antifungal efficacy can be influenced by the structure of their side chains. For instance, studies on other γ-lactone analogs have indicated that an increase in the length of the side chain can enhance antifungal effects.

Interactions with Microbial Membranes

The precise mechanisms through which this compound may interact with microbial membranes have not been a focus of dedicated studies. However, the mode of action for many organic acids involves their ability to permeate the lipid bilayer of microbial cell membranes. d-nb.info This penetration can lead to a disruption of the membrane's structural and functional integrity, a common mechanism for antimicrobial agents. mdpi.com For some antimicrobial fatty acids, the presence of specific cell wall components, like teichoic acids in Gram-positive bacteria, can influence their activity. mdpi.com

Anti-inflammatory and Analgesic Properties

This compound and its derivatives have been reported to exhibit anti-inflammatory properties. The primary mechanism often suggested for the anti-inflammatory action of compounds with similar structures is the modulation of inflammatory mediator production.

Inhibition of Inflammatory Mediators (e.g., Prostaglandins (B1171923), Leukotrienes)

Role in Ecological Interactions and Plant Defense Mechanisms

This compound is not typically stored within plant tissues as a primary defensive agent. Instead, its role in ecological interactions is primarily understood as a secondary product derived from the atmospheric oxidation of volatile organic compounds (VOCs) released by plants. These precursor compounds are well-established as key players in plant defense.

Plants produce a vast array of secondary metabolites for defense, including a diverse group of compounds known as terpenes. walshmedicalmedia.com These terpenes are often volatile and are released into the atmosphere for various purposes, such as repelling herbivores, attracting the natural enemies of herbivores, and inhibiting the growth of competing plants (allelopathy). nih.govscielo.org.mx this compound emerges as a later-generation product from the chemical transformation of these defensive terpenes after they have been emitted from the plant. uci.eduacs.org

Research has identified this compound as a significant tracer compound for secondary organic aerosols (SOA) that originate from biogenic sources. uci.eduacs.org Specifically, it is formed through the atmospheric oxidation of monoterpenes like α-pinene, β-pinene, and Δ³-carene, which are emitted in large quantities by many plant species, including pine, rosemary, and cedar trees. acs.org The oxidation process often involves intermediate products, such as myrtenal (B1677600), which is subsequently oxidized further to yield this compound and pinic acid. uci.eduacs.org

These secondary organic aerosols, containing this compound, can then be deposited back onto plant foliage and the surrounding soil. uci.edu This deposition extends the ecological function of the original VOCs. The oxidized products on plant surfaces may directly influence interactions with insects and other organisms. It has been proposed that because these SOA products, including this compound, possess reactive functional groups like carboxyls and hydroxyls, they can affect the gustatory sensors of herbivores, potentially acting as a feeding deterrent and reducing herbivory. uci.edu

Research Findings on this compound Formation and Ecological Role

Mentioned Compounds

Applications and Research Trajectories

Intermediate in Organic Synthesis

The chemical reactivity of terebic acid, particularly its distinctive oxolane (lactone) ring, establishes it as a significant intermediate in organic synthesis. chemimpex.com It is primarily used in the research and development phases for producing a range of chemicals, including active pharmaceutical ingredients (APIs) and other specialty compounds. lookchem.com Its structure allows for various chemical transformations, enabling researchers to construct innovative products. chemimpex.com

| Property | Value | Source(s) |

| Synonym | Tetrahydro-2,2-dimethyl-5-oxo-3-furoic Acid | tcichemicals.com |

| Molecular Formula | C₇H₁₀O₄ | acs.org |

| Molecular Weight | 158.15 g/mol | acs.org |

| Appearance | White to almost white crystalline powder | chemimpex.com |

| Melting Point | 175 - 178 °C (448.15 - 451.15 K) | chemimpex.com |

| Density | 1.33 ± 0.20 g cm⁻³ | acs.org |

| Vaporization Enthalpy | 85 kJ mol⁻¹ | acs.org |

| Water Solubility | Low; follows the order: pinanediol > diaterpenylic acid acetate (B1210297) ≥ MBTCA > this compound | nih.gov |

In the pharmaceutical sector, intermediates are the essential chemical building blocks used during the synthesis of APIs. this compound functions as one such key intermediate, with its application focused on research and production for pharmaceuticals. chemimpex.comlookchem.com Its role is to facilitate the synthesis of various pharmaceutical compounds, potentially enhancing the efficiency of drug formulation and development processes. chemimpex.com While it is established as a precursor in pharmaceutical R&D, specific drug compounds derived directly from this compound are not extensively detailed in publicly available literature, suggesting that its applications may be part of proprietary development pathways. lookchem.comresearchgate.net

This compound and its derivatives are utilized in the development of modern agricultural chemicals. chemimpex.com The precision and purity of such intermediates directly influence the efficacy of the final agrochemical products, which are designed to protect crops and improve yields. chemimpex.com Research indicates that this compound plays a role in the synthesis of herbicides and fungicides. chemimpex.com Specifically, certain "this compound esters" have been classified within the uncoupler class of herbicides in patent literature, demonstrating a direct application in this area. google.com The ability of this compound to undergo various transformations allows for the creation of innovative herbicidal and insecticidal products essential for modern agriculture. chemimpex.com

Beyond pharmaceuticals and agrochemicals, this compound is an intermediate in the synthesis of other specialty chemicals. chemimpex.comlookchem.com These are chemicals produced for specific, performance-enhancing functions. One documented example is in the field of atmospheric chemistry research, where this compound is used as a starting material to synthesize α-acyloxyalkyl hydroperoxides (AAHPs). acs.org These synthesized AAHPs serve as authentic analytical standards, which are crucial for the unambiguous identification and study of organic peroxides in secondary organic aerosols (SOA) generated from α-pinene oxidation. acs.org

Agrochemical Development (Herbicides, Insecticides, Fungicides)

Materials Science Applications

The application of this compound extends into materials science, where it is being investigated for its potential to contribute to the development of new materials, such as novel polymers and coatings. chemimpex.com Its unique chemical properties are seen as a way to not only improve the performance of these materials but also to enhance their environmental compatibility. chemimpex.com

Polyesters, a major class of polymers, are typically synthesized through the polycondensation of dicarboxylic acids with diols. cmu.edu this compound, as a dicarboxylic acid, is reported to be used in the production of polymers. chemimpex.com The broader field of bio-based polymers is rapidly growing, driven by the need for sustainable alternatives to petroleum-based plastics. researchgate.net Research in this area focuses on using renewable monomers, such as various diacids and diols, to create polymers with a wide range of properties, from rigid plastics to elastomers. mdpi.com

A significant area of interest within polymer science is the creation of biodegradable plastics to address environmental concerns over plastic waste. researchgate.net this compound is specifically cited as a compound used in the production of polymers for biodegradable plastics, which are increasingly important for applications like sustainable packaging. chemimpex.com The synthesis of biodegradable polyesters often involves using monomers derived from renewable resources. researchgate.netrsc.org While many studies on biodegradable polyesters focus on monomers like adipic acid, succinic acid, and 1,4-butanediol, the inclusion of this compound as a building block points to its potential role in developing new, environmentally friendly plastic materials. chemimpex.commdpi.com

Polymer Production

Novel Polymers and Coatings Development

This compound is a versatile compound with a unique structure that makes it a candidate for research in materials science, particularly in the development of novel polymers and coatings. chemimpex.com Its value stems from its distinctive oxolane ring and carboxylic acid functional group, which provide reactivity for polymerization processes. chemimpex.com

Research has explored the use of this compound in the production of polymers, with a specific interest in creating biodegradable plastics. chemimpex.com The incorporation of a bio-based monomer like this compound, which can be derived from the oxidation of terpenes, aligns with the broader goal of developing sustainable materials to enhance the environmental compatibility of plastics and coatings. chemimpex.comarc-cbbc.nl As a dicarboxylic acid, this compound can theoretically participate in condensation polymerization reactions with diols to form polyesters, a common type of polymer used in fibers, films, and plastics. journalagent.comlibretexts.orgsavemyexams.com The specific properties that the this compound monomer imparts to these materials, such as improved performance or biodegradability, are subjects of ongoing investigation. chemimpex.com The development of bio-based coatings from renewable building blocks is an active area of research, aiming to provide sustainable alternatives to current petrochemical-based formulations. arc-cbbc.nl

Integration in Advanced Polymer Architectures

The integration of monomers with unique structures is a key strategy in creating advanced polymers with tailored properties. This compound's structure, featuring both a lactone ring and a carboxylic acid, offers potential for creating complex polymer architectures. chemimpex.comdrugfuture.comresearchgate.net In polymer chemistry, molecules with multiple distinct functional groups are valuable for building macromolecules with specific, predictable structures and functionalities. researchgate.net

As a hydroxycarboxylic acid derivative (specifically, a γ-lactone carboxylic acid), this compound can be considered a single monomer containing both the necessary alcohol (in its latent, ring-opened form) and carboxylic acid groups required for polyester (B1180765) formation. savemyexams.com This dual functionality allows it to potentially form polyesters through self-condensation or be incorporated into copolymers with other monomers. savemyexams.comthesciencehive.co.uk The rigid, cyclic nature of the this compound unit could be used to influence the thermal stability, mechanical properties, and chain flexibility of the resulting polymer. ontosight.ai The development of advanced polymer composites often relies on the inclusion of novel monomers, including those derived from bio-based sources, to achieve improved performance for specialized applications. mdpi.com The synthesis of well-defined, complex macromolecular architectures often utilizes specialized polymerization techniques where monomers like this compound could serve as unique building blocks. mdpi.com

Atmospheric Chemistry Modeling

This compound is a significant compound in the field of atmospheric chemistry, recognized as a biogenic secondary organic aerosol (SOA) constituent. acs.orgacs.org SOAs are formed from the atmospheric oxidation of volatile organic compounds (VOCs) and play a crucial role in the Earth's climate and air quality. acs.orgnih.gov this compound is produced in the atmosphere through the oxidation of monoterpenes, such as α-pinene, β-pinene, and Δ³-carene, which are emitted in large quantities by terrestrial vegetation. acs.orgacs.org Specifically, it is considered a processed, later-generation derivative of other oxidation products like terpenylic acid. acs.orgcopernicus.org

A comprehensive understanding of the formation and subsequent reactions of compounds like this compound is essential for accurately simulating SOA in atmospheric chemistry models. acs.org These models are used to predict SOA mass concentrations, which impact the Earth's radiative balance and the formation of clouds. acs.org The physicochemical properties of individual SOA components are critical inputs for these simulations. acs.orgresearchgate.net

Simulation of Secondary Organic Aerosol (SOA) Formation

Accurate simulation of SOA formation requires detailed knowledge of the chemical pathways leading to various aerosol components. This compound is an important product in the complex oxidation chain of monoterpenes and serves as a tracer for these processes. nih.govsemanticscholar.org

It is formed from the OH radical-initiated reactions of its precursors. copernicus.orgcopernicus.org For instance, the yield of this compound from the oxidation of myrtenal (B1677600) is reported to be 84%, while the yield from β-pinene oxidation is 16.7%. acs.org The proposed formation pathway often involves the further oxidation of terpenylic acid. copernicus.orgmdpi.com The presence and concentration of this compound in the atmosphere provide insights into the specific chemical transformations occurring. For example, high correlations between this compound concentrations and temperature are consistent with its formation through OH radical chemistry, which is photochemically driven. semanticscholar.orgcopernicus.org

The table below summarizes key parameters related to this compound's role in SOA formation, which are vital for atmospheric models.

| Parameter | Value | Significance in SOA Modeling |

| Precursors | α-pinene, β-pinene, Δ³-carene, Terpenylic acid acs.orgcopernicus.org | Identifies the sources contributing to this compound formation. |

| Formation Pathway | Oxidation of first- and second-generation monoterpene products acs.org | Helps in modeling the multi-step chemical evolution of SOA. |

| Yield from β-pinene oxidation | 16.7% acs.org | Quantifies the efficiency of a specific pathway for model input. |

| Atmospheric Concentration (Summer, Forest) | Day: 1.8 ng m⁻³; Night: 2.0 ng m⁻³ acs.org | Provides real-world data for model validation. |

Understanding Aged Organic Aerosol Properties

Studies on the heterogeneous oxidation of pure this compound aerosol by hydroxyl (OH) radicals, a key atmospheric oxidant, show a substantial reduction in organic aerosol mass by up to 80%. acs.orgacs.org This reaction is dominated by fragmentation, where the this compound molecule breaks into smaller, more volatile compounds, such as acetone (B3395972), which are detected in the gas phase. acs.orgacs.org This process indicates that the aging of this compound leads to a decrease in particle mass rather than the formation of new, less volatile SOA. acs.orgacs.org The gas-phase reaction rate constant for this compound with OH radicals has been estimated to be 3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org

The physical properties of this compound aerosol have been characterized to better constrain its behavior in models. These properties determine its partitioning between the gas and particle phases and its lifetime in the atmosphere.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀O₄ | drugfuture.comacs.org |

| Density | 1.33 ± 0.20 g cm⁻³ | acs.orgacs.org |

| Vaporization Enthalpy | 85 kJ mol⁻¹ | acs.orgacs.org |

| Saturation Concentration (298 K) | 2.6 ± 1.2 μg m⁻³ | acs.orgacs.org |

| Melting Temperature | 449.29 K (176.14 °C) | nih.govresearchgate.net |

| Oxygen-to-Carbon (O:C) Ratio | 0.57 | acs.org |

| Hydrogen-to-Carbon (H:C) Ratio | 1.43 | acs.org |

The measured water solubility of this compound is lower than that of other α-pinene oxidation products like pinanediol, diaterpenylic acid acetate (DTAA), and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). nih.govresearchgate.netresearchgate.net This property is crucial as it affects the potential for aqueous-phase processing of the aerosol in clouds and fog. nih.govresearchgate.net

Potential in Medicinal Chemistry

In addition to its role in materials and atmospheric science, this compound has been noted for its potential applications in medicinal chemistry. It is recognized as an important intermediate in the synthesis of various pharmaceuticals. chemimpex.com The structural features of this compound, specifically the γ-lactone ring system, are present in many biologically active natural products.

Research has indicated that this compound and its derivatives possess bioactive properties, including anti-inflammatory and antibiotic activities. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents. Its utility as a building block allows for various chemical transformations, enabling researchers to create more complex molecules for drug formulation and development processes. chemimpex.com

Environmental Fate and Atmospheric Significance

Atmospheric Lifetime and Degradation

The atmospheric lifetime of terebic acid is primarily governed by its reaction with hydroxyl (OH) radicals. acs.org Recent studies in atmospheric simulation chambers have provided crucial data on its degradation. The gas-phase reaction rate constant for this compound with OH radicals has been estimated to be 3 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org This reaction leads to a significant reduction in the organic aerosol mass concentration, with observations showing up to an 80% decrease upon oxidation. acs.org

The degradation process is dominated by fragmentation, resulting in the formation of smaller, more volatile compounds, with acetone (B3395972) being one of the identified gas-phase products. acs.org This fragmentation suggests that the atmospheric aging of this compound aerosol leads to a decrease in particle mass concentration. researchgate.net The lifetime of this compound aerosol in the ambient atmosphere is estimated to be on the order of hours due to its gas-phase reaction with OH radicals. acs.org

It is important to note that this compound is considered a semi-volatile organic compound. acs.orgresearchgate.net Its estimated saturation concentration at 298 K is 2.6 ± 1.2 μg m⁻³, which supports its classification and indicates its potential to partition between the gas and particle phases in the atmosphere. acs.org

Formation and Chemical Aging of Secondary Organic Aerosols (SOA)

This compound is a notable product in the formation and subsequent chemical aging of secondary organic aerosols (SOA) originating from biogenic volatile organic compounds (BVOCs). acs.org The oxidation of monoterpenes, such as α-pinene, by atmospheric oxidants like ozone (O₃) and OH radicals, leads to a cascade of reactions that produce a complex mixture of oxygenated compounds, including this compound. acs.org

The formation of this compound and other SOA components from BVOC oxidation significantly impacts atmospheric composition. These processes convert volatile gases into less volatile compounds that can partition into the aerosol phase, contributing to the total organic aerosol burden in the atmosphere. researchgate.net Organic aerosols, in turn, influence the Earth's radiative balance by scattering and absorbing solar radiation and by acting as cloud condensation nuclei (CCN), thereby affecting cloud formation and properties. acs.org

The chemical aging of SOA, including the further oxidation of compounds like this compound, can alter the physicochemical properties of the aerosol, such as its volatility, hygroscopicity, and optical properties. nih.gov The oxidation of this compound leads to fragmentation and a decrease in aerosol mass, which contrasts with some aging processes that lead to functionalization and an increase in mass. acs.org This highlights the complexity of SOA evolution and its varied impacts on atmospheric processes.

Recent research has focused on quantifying the physicochemical properties of this compound to better understand its atmospheric role.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀O₄ | acs.org |

| Molar Mass | 158.15 g/mol | chemimpex.com |

| Melting Point | 449.29 K | nih.govacs.org |

| Density | 1.33 ± 0.20 g cm⁻³ | acs.org |

| Vaporization Enthalpy | 85 kJ mol⁻¹ | acs.org |

| Saturation Concentration (298 K) | 2.6 ± 1.2 μg m⁻³ | acs.org |

This table is interactive. Click on the headers to sort the data.

Accurately modeling the environmental fate of this compound and its impact on SOA formation and properties is crucial for comprehensive air quality and climate models. These models rely on experimentally determined parameters such as reaction rate constants, saturation concentrations, and product yields. ucdavis.edu

The determination of the gas-phase reaction rate constant with OH radicals and the observation that fragmentation dominates the oxidation of this compound are key inputs for these models. acs.org They help to constrain the lifetime of this compound in the atmosphere and predict its contribution to the evolution of SOA properties over time.

Furthermore, understanding the multiphase chemistry of this compound is important. Its water solubility, which is lower than other α-pinene oxidation products like pinanediol, MBTCA, and DTAA, influences its partitioning and reactivity in atmospheric aqueous phases such as cloud and fog droplets. nih.govresearchgate.net The Wilson equation has been found to best correlate the experimental solubility data for this compound. nih.govacs.org

Continued research to refine these parameters and to identify and quantify all oxidation products is necessary to improve the predictive capabilities of atmospheric models regarding the role of this compound and other biogenic SOA components in the Earth's climate system.

Q & A

Q. What experimental methods are used to synthesize and characterize Terebic acid in laboratory settings?

this compound is synthesized via oxidative aging of terpenylic acid, typically through OH radical-mediated reactions in controlled atmospheric simulations. Key steps include:

- Synthesis : Reacting terpenylic acid with OH radicals under simulated atmospheric conditions (e.g., using flow reactors or photochemical chambers) .

- Characterization : Employing (−) Electrospray Ionization Mass Spectrometry (ESI-MS) for structural analysis and dimer detection (Fig. 3d) .

- Validation : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to confirm purity and molecular weight .

Q. What analytical techniques are standard for detecting this compound in environmental samples?

- Chromatography : Use GC-MS or HPLC with retention time (RT) matching (e.g., RT 15.8 min for this compound) to differentiate it from isomers like cis-pinic acid .

- Spectrometry : (−)ESI-MS identifies non-covalent dimer formations (MW 344) and fragmentation patterns .

- Quantification : Compare peak abundances relative to internal standards; e.g., this compound abundance in α-pinene SOA is ~21% of terpenylic acid .

Q. How does this compound contribute to secondary organic aerosol (SOA) formation?

this compound acts as a precursor for low-volatility dimers, enhancing aerosol particle growth. Its formation from terpenylic acid (a monoterpene oxidation product) links biogenic emissions to SOA aging processes .

Advanced Research Questions

Q. How do reaction pathways involving OH radicals influence this compound yields from terpenylic acid?

- Mechanistic Insight : OH radicals abstract hydrogen atoms from terpenylic acid, leading to carboxylation and forming this compound (see Scheme S3 in supplemental data of Ref. 5) .

- Kinetic Studies : Vary OH concentrations in chamber experiments to quantify rate constants and branching ratios.

- Data Limitations : Discrepancies arise in ambient vs. lab samples due to uncontrolled variables (e.g., competing oxidants like O₃) .

Q. How can researchers resolve contradictions in dimer formation observed across SOA samples?

-

Hypothesis : Dimerization efficiency depends on matrix polarity and ionization conditions in ESI-MS.

-

Methodology :

- Compare α-pinene SOA (lab-controlled) vs. ambient samples (variable humidity, oxidant levels).

- Use collision-induced dissociation (CID) in MS to probe dimer stability .

-

Table 1 : Dimer Abundance Variations

Sample Type Relative Dimer Abundance (%) Key Variables α-pinene SOA 21 Controlled OH levels Ambient (K-puszta) 85 Mixed oxidants, humidity

Q. What best practices ensure reproducibility in this compound experimental studies?

- Documentation : Follow Beilstein Journal guidelines: detail synthesis protocols, instrument parameters (e.g., ESI-MS voltage), and raw data in supplementary materials .

- Validation : Replicate experiments across labs; use certified reference compounds (e.g., cis-pinic acid) for calibration .

- Data Sharing : Publish negative results (e.g., failed dimer detection) to address publication bias .

Methodological Challenges and Solutions

Q. How to address low this compound recovery rates in field samples?

Q. What statistical approaches are suitable for analyzing this compound’s environmental impact?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.